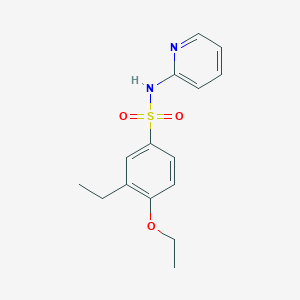

4-ethoxy-3-ethyl-N-2-pyridinylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3-ethyl-N-2-pyridinylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides have diverse applications, including their use as ligands in metal coordination due to their complex molecular and supramolecular structures.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to this compound, typically involves chlorination, ammonolysis, condensation, and purification processes. These procedures yield various sulfonamides with potential pharmacological activities. For example, unexpected synthesis of related compounds has been reported through aminohalogenation reactions, demonstrating the complexity and variability of synthesis routes for these compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Molecular Structure Analysis

Molecular and supramolecular structures of sulfonamides exhibit significant diversity. For instance, the crystal structure analysis of similar compounds reveals various conformations and hydrogen bonding patterns that contribute to their supramolecular assembly. These structures are determined through X-ray crystallography and can exhibit hydrogen bonding between sulfonamide and pyridine nitrogen atoms, affecting their molecular conformation and intermolecular interactions (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including electrochemical synthesis, which can lead to the formation of metal complexes. These reactions are influenced by the sulfonamide's structure, demonstrating the reactivity of the nitrogen and sulfonamide functional groups with metals. The resultant complexes have been studied for their crystal and molecular structures, providing insight into the sulfonamides' chemical behavior and properties (Mari´a L. Dura´n, Jose A. Garci´a-Va´zquez, J. Romero, Alfonso Castin˜eiras, A. Sousa, A. Garnovskii, D. A. Garnovskii, 1997).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline forms, are crucial for their application in various fields. These properties are determined through spectroscopic and crystallographic studies, which reveal the compounds' stability, conformational polymorphism, and intermolecular interactions. Such analysis is essential for understanding the behavior of sulfonamides under different conditions (I. Bar, J. Bernstein, 1985).

Chemical Properties Analysis

Sulfonamides' chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, FT-Raman, and UV-Vis, alongside computational studies, provide insights into the electronic and vibrational characteristics of sulfonamides. These analyses help in understanding the molecular basis of the sulfonamides' chemical behavior and potential applications (T. Hajam, H. Saleem, M. Syed Ali Padhusha, K. K. Mohammed Ameen, 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-ethoxy-3-ethyl-N-pyridin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-3-12-11-13(8-9-14(12)20-4-2)21(18,19)17-15-7-5-6-10-16-15/h5-11H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPOZZFBULQHNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)

![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)

![(4R)-4-(4-{[(cyclopentylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-isopropyl-L-prolinamide hydrochloride](/img/structure/B5323997.png)

![2-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5324004.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)

![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)

![N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)